molecular formula C12H12N2O B2661149 2-(Pyridin-2-ylaminomethyl)-phenol CAS No. 70301-52-9

2-(Pyridin-2-ylaminomethyl)-phenol

Cat. No. B2661149
CAS RN: 70301-52-9
M. Wt: 200.241
InChI Key: IIGHOJWCQPXLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-ylaminomethyl)-phenol is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It’s similar to benzene, and constitutes the basis for a large number of drugs and biologically active molecules .


Synthesis Analysis

While specific synthesis information for 2-(Pyridin-2-ylaminomethyl)-phenol was not found, a related compound, 2-(pyridin-2-yl) pyrimidine derivatives, were synthesized for potential biological activities . Another synthesis method involves a catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Scientific Research Applications

Corrosion Inhibition

2-(Pyridin-2-ylaminomethyl)-phenol has been studied for its role in corrosion inhibition. Research has shown that derivatives of this compound, such as 2-[(E)-pyridin-2-ylimino)methyl)]phenol and 2-[(pyridin-2-ylamino)methyl]phenol, are effective in inhibiting the corrosion of brass in chloride solutions. The efficiency of these compounds increases with their concentration, and they have been used to create self-assembled films on brass surfaces to enhance corrosion resistance, especially when modified with benzotriazole (Asan, Kabasakalogˇlu, Işıklan, & Kılıç, 2005).

Spectroscopic Studies and Structural Analysis

The compound has also been a subject of spectroscopic studies. For instance, a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was synthesized and analyzed using various spectroscopic methods. This study focused on understanding the electronic and structural properties of alkylaminophenol compounds, which include theoretical and experimental compatibility of molecular properties (Ulaş, 2021).

Fluoroionophores Development

A derivative of 2-(Pyridin-2-ylaminomethyl)-phenol has been used in the development of fluoroionophores. These compounds have shown potential in chelating metal cations like Zn+2 and Cd+2 in various solutions, with applications in cellular metal staining using fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Application in Catalysis

The compound and its derivatives have been explored in catalysis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, was used as a catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study included a detailed investigation of the reaction mechanism, highlighting the role of these types of compounds in catalytic processes (Liu, Ma, Liu, & Wang, 2014).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of oligomers and monomer/oligomer-metal complexes of related compounds like 2-[(Pyridine-3-yl-methylene)amino]phenol. These studies are crucial in understanding the potential biomedical applications of these compounds (Kaya, Emdi, & Saçak, 2009).

Future Directions

While specific future directions for 2-(Pyridin-2-ylaminomethyl)-phenol are not available, research into related compounds continues. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities .

properties

IUPAC Name

2-[(pyridin-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-8,15H,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGHOJWCQPXLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylaminomethyl)-phenol

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